molecular formula C8H8FN3 B8120694 2-Fluoro-4-hydrazino-5-methyl-benzonitrile

2-Fluoro-4-hydrazino-5-methyl-benzonitrile

Cat. No.: B8120694
M. Wt: 165.17 g/mol
InChI Key: GAVBWFZBKGOPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-hydrazino-5-methyl-benzonitrile is a chemical compound with the molecular formula C8H8FN3 . It belongs to a class of fluorinated benzonitrile derivatives, where a hydrazine group is incorporated into the aromatic ring structure. Fluorinated hydrazones and related compounds are of significant interest in medicinal chemistry as they represent potential scaffolds for developing novel antibacterial agents . Specifically, fluorinated imines and hydrazones have been investigated for their potential to treat opportunistic bacterial strains that are resistant to commonly used antibiotics . The presence of both the fluorine atom and the hydrazino group in its structure makes it a versatile building block for the synthesis of more complex molecules. Researchers can utilize the reactive hydrazino group to condense with various carbonyl compounds—such as aldehydes and ketones—to generate a diverse library of hydrazone derivatives for biological screening . The incorporation of fluorine into organic molecules is a common strategy in drug discovery to modulate properties like metabolic stability, lipophilicity, and membrane permeation . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-hydrazinyl-5-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-5-2-6(4-10)7(9)3-8(5)12-11/h2-3,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVBWFZBKGOPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NN)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Fluoro 4 Hydrazino 5 Methyl Benzonitrile

Precursor Synthesis and Functional Group Transformations

The construction of the 2-Fluoro-4-hydrazino-5-methyl-benzonitrile molecule hinges on the carefully orchestrated synthesis of key precursors and the sequential introduction of its functional groups. The order of these transformations is critical to avoid unwanted side reactions and to ensure the correct regiochemistry of the final product.

Strategies for introducing the Fluoro Group in Benzonitrile (B105546) Precursors

The introduction of a fluorine atom onto an aromatic ring is a fundamental step in the synthesis of many modern pharmaceuticals and agrochemicals due to fluorine's ability to enhance metabolic stability and binding affinity. For benzonitrile precursors, several methods are available.

One of the most established methods is the Balz-Schiemann reaction , which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. This process typically begins with the diazotization of an aromatic amine, followed by the introduction of the tetrafluoroborate anion and subsequent heating to yield the aryl fluoride (B91410).

Another common strategy is nucleophilic aromatic substitution (SNAr) on a suitably activated aromatic ring. For instance, a nitro group positioned ortho or para to a leaving group like chlorine can be displaced by a fluoride ion. The reactivity order in SNAr reactions is generally F > Cl > Br > I, which means that while fluoride is an excellent leaving group, a different halogen would be preferable on the ring to be displaced by a fluoride source. masterorganicchemistry.com

In the context of synthesizing precursors for this compound, a plausible starting material could be an appropriately substituted aniline (B41778) that can be converted to the corresponding fluoro derivative via the Balz-Schiemann reaction.

Formation of the Methyl-substituted Benzonitrile Core

The methyl and cyano groups can be introduced onto the benzene (B151609) ring through various well-established reactions. The formation of the benzonitrile core is often achieved via a Sandmeyer reaction , where an aryl diazonium salt is treated with a copper(I) cyanide salt. wikipedia.orgorganic-chemistry.org This method is particularly useful for converting anilines into benzonitriles.

Alternatively, palladium-catalyzed cyanation reactions have become increasingly popular due to their milder reaction conditions and broader substrate scope. These reactions typically involve the cross-coupling of an aryl halide (bromide or chloride) with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand.

The methyl group can be present on the starting material, for example, by beginning the synthesis with a substituted toluene (B28343) derivative. For instance, the synthesis of 4-fluoro-2-methylbenzonitrile (B118529) has been reported, which could serve as a key intermediate. ossila.com

Introduction of the Hydrazine (B178648) Moiety: Reduction and Hydrazination Approaches

The introduction of the hydrazine group is a critical step and can be achieved through several synthetic routes.

One of the most common methods involves the reduction of a diazonium salt . An aromatic amine precursor, such as 2-fluoro-4-amino-5-methylbenzonitrile, can be diazotized with nitrous acid, and the resulting diazonium salt can then be reduced, for example with stannous chloride or sodium sulfite, to yield the corresponding arylhydrazine. 2-Amino-4-fluoro-5-methylbenzonitrile is a known compound (CAS 1037206-84-0), making this a viable pathway. synblock.comnih.gov

Another approach is the nucleophilic aromatic substitution of a suitable leaving group with hydrazine hydrate (B1144303). A precursor such as 4-chloro-2-fluoro-5-methylbenzonitrile (B2381381) (CAS 1126424-34-7) or 4-bromo-2-fluoro-5-methylbenzonitrile (B1517404) could be used. synquestlabs.comsapphirebioscience.com The presence of the electron-withdrawing nitrile and fluorine groups on the ring would activate the para-positioned halogen for nucleophilic attack by hydrazine. This method is widely used for the synthesis of arylhydrazines from activated aryl halides. researchgate.netccsenet.orgsemanticscholar.org

A third strategy involves the reduction of a nitro group . A precursor like 2-fluoro-5-methyl-4-nitrobenzonitrile (B2799798) could be synthesized and the nitro group subsequently reduced. uni.lu While complete reduction of a nitro group typically yields an amine, specific reducing agents and conditions can lead to the formation of a hydrazine, though this is less common. A more standard approach would be the reduction of the nitro group to an amine, followed by the diazotization and reduction sequence described above.

Method Precursor Reagents Key Transformation
Reduction of Diazonium Salt2-Fluoro-4-amino-5-methyl-benzonitrile1. NaNO₂, HCl 2. SnCl₂ or Na₂SO₃-NH₂ → -N₂⁺ → -NHNH₂
Nucleophilic Aromatic Substitution4-Halo-2-fluoro-5-methyl-benzonitrile (X = Cl, Br)N₂H₄·H₂O-X → -NHNH₂
From a Nitro Precursor2-Fluoro-5-methyl-4-nitro-benzonitrileReduction (e.g., H₂, Pd/C) followed by diazotization and reduction-NO₂ → -NH₂ → -NHNH₂

Alternative Reaction Pathways for Intermediate Synthesis

The synthesis of key intermediates can also be approached through alternative pathways. For instance, the synthesis of a fluorinated benzonitrile can start from a difluoro-substituted precursor. 2,4-Difluoro-5-methylbenzonitrile is a known compound and could potentially undergo selective nucleophilic substitution at the 4-position with hydrazine. aromsyn.commanchesterorganics.com The fluorine at the 4-position is generally more activated towards nucleophilic attack than the fluorine at the 2-position due to the combined electron-withdrawing effects of the cyano group and the fluorine at the 2-position.

Catalytic Systems and Reaction Conditions in Benzonitrile Synthesis

Modern organic synthesis heavily relies on catalytic systems to improve efficiency, selectivity, and environmental friendliness. The synthesis of benzonitrile derivatives is no exception, with palladium-catalyzed reactions playing a pivotal role.

Palladium-Catalyzed Cyanation Protocols and Enhancements

As mentioned, palladium-catalyzed cyanation is a powerful method for the formation of the benzonitrile core. This reaction offers a significant improvement over the traditional Sandmeyer reaction, which often requires stoichiometric amounts of copper salts and can generate significant waste.

The general catalytic cycle for palladium-catalyzed cyanation involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the benzonitrile and regenerate the Pd(0) catalyst.

Recent advancements in this field have focused on the development of more active and stable catalyst systems, the use of less toxic cyanide sources, and the expansion of the substrate scope to include more challenging aryl chlorides.

Key Components of Modern Palladium-Catalyzed Cyanation Systems:

Palladium Precursors: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and [(allyl)PdCl]₂.

Ligands: A wide variety of phosphine (B1218219) ligands are used to stabilize the palladium catalyst and modulate its reactivity. Examples include triphenylphosphine (B44618) (PPh₃), and more sophisticated biarylphosphine ligands like XPhos and SPhos.

Cyanide Sources: While traditional sources like KCN and NaCN are effective, their high toxicity has led to the development of safer alternatives such as Zn(CN)₂ and K₄[Fe(CN)₆].

Solvents and Additives: The choice of solvent (e.g., DMF, NMP, toluene) and the use of additives can significantly impact the reaction rate and yield.

Catalyst System Aryl Halide Cyanide Source Typical Conditions
Pd(PPh₃)₄Aryl Bromide/IodideZn(CN)₂DMF, 80-100 °C
Pd₂(dba)₃ / XPhosAryl Chloride/BromideK₄[Fe(CN)₆]t-BuOH/H₂O, 100 °C
Pd/CAryl BromideK₄[Fe(CN)₆]Toluene/H₂O, 110 °C

The optimization of these catalytic systems is crucial for the efficient synthesis of precursors for this compound, particularly when starting from a halogenated toluene derivative.

Copper-Mediated Cyanation Techniques

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Copper-mediated cyanation, particularly the Rosenmund-von Braun reaction, stands as a classic and reliable method for converting aryl halides into aryl nitriles. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction typically involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent such as DMF, pyridine (B92270), or NMP. organic-chemistry.orgguidechem.com

The synthesis of a structurally related compound, 2-fluoro-5-formylbenzonitrile, has been reported via the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) with cuprous cyanide in NMP at elevated temperatures, achieving a yield of 76.1%. guidechem.com This precedent suggests a viable route to an intermediate for this compound, starting from a halogenated precursor like 2-fluoro-4-bromo-5-methylaniline. The probable mechanism involves an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the aryl nitrile. organic-chemistry.org

Recent advancements have focused on developing catalytic versions of the Rosenmund-von Braun reaction to reduce the amount of copper waste and simplify product purification. The use of L-proline as an additive has been shown to promote the reaction at lower temperatures (80–120 °C), enhancing its functional group compatibility. thieme-connect.de Furthermore, employing ionic liquids as the reaction medium can facilitate catalyst recycling and product isolation. researchgate.net

MethodCyanide SourceCatalyst/ReagentSolventTemperature (°C)Key AdvantagesPotential Challenges
Classical Rosenmund-von BraunCuCN (stoichiometric)NoneDMF, NMP, Pyridine150-250Well-established, reliable for many substrates.Harsh conditions, stoichiometric copper waste, difficult purification.
L-Proline PromotedCuCNCuI (catalytic), L-prolineDMF80-120Milder conditions, improved functional group tolerance.Requires additive, optimization may be needed.
Ionic Liquid MediumNaCNCuI (catalytic)[bmim]XRefluxCatalyst recycling, easier product isolation.Cost and stability of ionic liquid.

Advanced Fluorination Reagents and Methodologies

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. numberanalytics.comnumberanalytics.com For the synthesis of this compound, the fluorine atom is a key substituent. While traditional fluorination methods can be harsh, modern electrophilic fluorinating agents offer milder and more selective alternatives. wikipedia.org

Among the most versatile and widely used electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.comwikipedia.org This reagent is a stable, crystalline solid that can be handled safely in air. wikipedia.org It is effective for the fluorination of a wide range of substrates, including electron-rich and electron-deficient aromatic compounds. mdpi.comnih.gov The fluorination of an aromatic ring with Selectfluor can be achieved directly on the arene or on a pre-functionalized intermediate. For substrates with activating groups, the reaction can proceed under mild conditions. For less reactive substrates, the use of a strong acid, such as trifluoromethanesulfonic acid, can enhance the electrophilicity of the fluorinating agent. worldscientific.com

The mechanism of electrophilic fluorination with N-F reagents like Selectfluor is thought to proceed via either an SN2 attack of the nucleophilic carbon on the fluorine atom or through a single-electron transfer (SET) pathway. wikipedia.org For the synthesis of a precursor to the target molecule, direct fluorination of a substituted benzonitrile or aniline derivative could be a viable strategy. For instance, benzylic C-H bonds adjacent to a nitrile group have been successfully fluorinated using Selectfluor in the presence of a base to generate a benzylic anion. beilstein-journals.org

ReagentAbbreviationTypical SubstratesKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Arenes, heterocycles, carbonyl compoundsStable solid, easy to handle, versatile, high yields. mdpi.comwikipedia.org
N-FluorobenzenesulfonimideNFSIEnolates, silyl (B83357) enol ethers, arenesEffective electrophilic fluorine source, widely used. wikipedia.org
N-Fluoro-o-benzenedisulfonimideNFOBSOrganometallic reagents, carbanionsPowerful electrophilic fluorinating agent. wikipedia.org

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce environmental impact and improve safety. For the synthesis of this compound, several green approaches can be considered.

Solvent-Free and Aqueous Reaction Conditions

Performing reactions in the absence of organic solvents or in water are key tenets of green chemistry. The synthesis of hydrazones, which are structurally related to the target molecule, has been successfully demonstrated under solvent-free conditions. documentsdelivered.comsemanticscholar.org These reactions can be promoted by grinding the reactants together, sometimes with a catalytic amount of acid. This approach minimizes waste and can lead to shorter reaction times and simpler workups.

Aqueous synthesis of aromatic hydrazones has also been reported, where a carbonyl compound reacts with a hydrazine in water, often with refluxing. orientjchem.org The synthesis of acyl hydrazides from activated amides and hydrazine has been achieved in an aqueous environment at room temperature. organic-chemistry.org These methods avoid the use of flammable and toxic organic solvents.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles.

For the synthesis of the hydrazino group in the target molecule, a key step would be the reaction of a halo-aromatic precursor with hydrazine. Microwave irradiation could be particularly beneficial for this nucleophilic aromatic substitution reaction, which can be sluggish under conventional heating.

Continuous Flow Synthesis Implementations

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mit.edu The synthesis of arylhydrazines from aryl chlorides and hydrazine has been demonstrated in a continuous flow system, which mitigates the hazards associated with using hydrazine in the presence of transition metals. mit.edu

Furthermore, the synthesis of pyrazoles, which involves the reaction of a diketone with hydrazine, has been successfully carried out in a continuous flow setup. mdpi.com A telescoped, two-step continuous flow process for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine has also been developed. rsc.org These examples highlight the potential for implementing continuous flow technology in the synthesis of this compound, particularly for the hazardous hydrazinolysis step.

Yield Optimization and Scalability Considerations for Research Applications

For research applications, the ability to optimize reaction yields and scale up the synthesis of a target compound is crucial. The synthesis of this compound involves multiple steps, each requiring careful optimization.

The hydrazinolysis step, where a leaving group on the aromatic ring is displaced by hydrazine, is a critical transformation. The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (halogens are common), the solvent, the temperature, and the concentration of hydrazine. The formation of side products, such as di-substituted hydrazines, can be a challenge. rsc.org Careful control of the stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-substituted product.

For scalability, continuous flow synthesis offers significant advantages. The small reaction volumes and efficient mixing in microreactors allow for better control over reaction parameters, leading to more consistent yields and purity profiles. The modular nature of flow systems also allows for easier scaling by running the system for longer periods or by using multiple reactors in parallel. The synthesis of 2-ethylphenylhydrazine hydrochloride has been demonstrated in a continuous flow reactor with a high yield, showcasing the potential of this technology for producing hydrazine derivatives on a larger scale for research needs. scite.ai

Reactivity Profiles and Derivatization Strategies of 2 Fluoro 4 Hydrazino 5 Methyl Benzonitrile

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The synthetic versatility of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile stems from the nucleophilic nature of the hydrazine group (-NHNH₂). The terminal nitrogen atom possesses a lone pair of electrons, rendering it highly reactive towards electrophilic centers. This inherent nucleophilicity is the foundation for its derivatization, enabling the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, which is fundamental to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. wikipedia.org The reaction of this compound with aldehydes and ketones proceeds via a nucleophilic addition-elimination mechanism to form hydrazones. wikipedia.orglibretexts.org This process typically involves the attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone. libretexts.org

The formation of these hydrazone derivatives is often catalyzed by a small amount of acid. nih.gov These products are not only stable compounds in their own right but also serve as crucial intermediates for further transformations, including the Wolff-Kishner reduction to convert the original carbonyl group into a methylene (B1212753) group. libretexts.org

Table 1: Examples of Hydrazone Formation via Condensation of Hydrazines with Carbonyl Compounds This table presents analogous reactions illustrating the general transformation.

Hydrazine Reactant Carbonyl Reactant Catalyst/Solvent Product Yield (%) Reference
Phenylhydrazine Benzaldehyde Ethanol Benzaldehyde phenylhydrazone - taylorandfrancis.com
Hydrazine Hydrate (B1144303) 2,3-Dihydroxybenzaldehyde Methanol 2,3-Dihydroxybenzaldehyde hydrazone - nih.gov
Isonicotinic hydrazide 2,4-Dihydroxybenzaldehyde Methanol N'-(2,4-Dihydroxybenzylidene)isonicotinohydrazide - nih.gov
2-Hydrazinobenzothiazole 5-Nitro-2-furaldehyde Mechanochemical 2-((5-Nitro-2-furyl)methylene)hydrazinobenzothiazole 95 mdpi.com

Cyclization Reactions for Heterocycle Formation

The hydrazine moiety of this compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. By reacting with multifunctional reagents, the hydrazine group can be incorporated into new ring systems, providing access to diverse and medicinally relevant scaffolds.

The construction of the fused Imidazo[1,2-b] wikipedia.orgtaylorandfrancis.combu.edu.egtriazine system from an aryl hydrazine like this compound is a multi-step process. A plausible synthetic route involves the initial formation of a 1,2,4-triazine (B1199460) ring, which is subsequently annulated to form the final bicyclic heterocycle.

First, the aryl hydrazine can be converted into a 3-hydrazinyl-1,2,4-triazine. This can be achieved through various methods, such as a microwave-assisted one-pot reaction starting from a ketone precursor. researchgate.net Once the 3-hydrazinyl-1,2,4-triazine intermediate is formed, it can undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound or an α-haloketone to furnish the imidazo[1,2-b] wikipedia.orgtaylorandfrancis.combu.edu.egtriazine core. This class of compounds has been investigated for its potential as c-Met inhibitors in cancer therapy. google.com

Table 2: Illustrative Synthesis of Imidazo[1,2-b] wikipedia.orgtaylorandfrancis.combu.edu.egtriazines This table presents a general, analogous pathway for the formation of the target heterocycle.

Reactant 1 Reactant 2 Conditions Product Reference
3-Hydrazinyl-1,2,4-triazine derivative α-Haloketone (e.g., 2-bromoacetophenone) Reflux in Ethanol 2-Aryl-imidazo[1,2-b] wikipedia.orgtaylorandfrancis.combu.edu.egtriazine derivative N/A
2-Amino-1,3,5-triazine 1,3-Dicarbonyl compound NBS, CH₃CN, 80 °C Aroylimidazo[1,2-a] wikipedia.orgresearchgate.netlongdom.orgtriazine rsc.org

Phthalazinone derivatives can be readily synthesized through the reaction of hydrazine compounds with phthalic anhydride (B1165640) or its derivatives, such as phthalaldehydic acid. researchgate.netlongdom.org The reaction with this compound would involve the nucleophilic attack of the hydrazine on one of the carbonyl groups of the phthalic precursor. This is followed by an intramolecular cyclization via condensation with the second carbonyl or carboxylic acid group, leading to the formation of the stable, bicyclic phthalazinone ring system after dehydration. longdom.org This one-pot synthesis is often efficient and can be catalyzed by acids like oxalic acid in aqueous media. researchgate.net

Table 3: Examples of Phthalazinone Synthesis This table presents analogous reactions illustrating the general transformation.

Hydrazine Reactant Phthalic Precursor Catalyst/Solvent Product Yield (%) Reference
Substituted Phenyl Hydrazine Phthalaldehydic Acid Oxalic Acid / Water 2-(Substituted phenyl) phthalazin-1(2H)-one Good researchgate.net
Hydrazine Hydrate 2-Acylbenzoic Acid Ethanol, Reflux 4-Substituted phthalazin-1-one - longdom.org
Phenylhydrazine 2-Iodobenzyl bromide Pd(OAc)₂, CO (1 atm), DMF 2-Phenyl-2,3-dihydrophthalazin-1(4H)-one - longdom.org
4-Benzylphthalazin-1(2H)-one acetohydrazide Aromatic Aldehydes - Heterocyclic phthalazinone derivatives - nih.govsemanticscholar.org

The synthesis of pyrazolopyrimidines can leverage aryl hydrazines as key synthons for the pyrazole (B372694) portion of the fused ring system. tsijournals.com A common strategy involves the reaction of a hydrazine derivative with a functionalized pyrimidine. For instance, reacting this compound with a 4-chloropyrimidine-5-carbonitrile (B106730) derivative would lead to the formation of a 3-aminopyrazolo[3,4-d]pyrimidine through nucleophilic substitution followed by intramolecular cyclization. tsijournals.com

Alternatively, multicomponent reactions can provide efficient access to these scaffolds. The condensation of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and a source of ammonia (B1221849) (like urea) can yield highly substituted tetrahydrodipyrazolopyridines, demonstrating the utility of hydrazines in complex, one-pot transformations. chemmethod.com

Table 4: Examples of Pyrazolopyrimidine Synthesis This table presents analogous reactions illustrating the general transformation.

Hydrazine Reactant Co-reactant(s) Conditions Product System Reference
Hydrazine Hydrate 4-Chloropyrimidine-5-carbonitrile Heating 3-Aminopyrazolo[3,4-d]pyrimidine tsijournals.com
5,6-Diphenyl-3-hydrazino-1,2,4-triazine [Bis(methylthio)methylene]malononitrile - Pyrazolo[3,4-d]pyrimidine derivative nih.gov
Hydrazine Hydrate Aryl aldehyde, Ethyl acetoacetate, Urea [Zn-2BSMP]Cl₂, 80 °C Tetrahydrodipyrazolopyridine chemmethod.com
6-Hydrazinouracil Phenyl isocyanate - Pyrazolo[3,4-d]pyrimidine-4,6-dione tsijournals.com

The hydrazine functional group is a versatile precursor for the synthesis of 1,3,4-thiadiazoles. A widely used method involves the initial conversion of the hydrazine to a thiosemicarbazide (B42300) by reaction with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized under acidic conditions to yield an aminothiadiazole.

More direct and modern approaches have also been developed. For instance, a chemoselective synthesis involves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur and sodium sulfide. nih.govlincoln.ac.uk This method offers a mild and modular route to a wide variety of multi-functionalized 1,3,4-thiadiazoles with high functional group tolerance. nih.govlincoln.ac.ukresearchgate.net To apply this to this compound, it would first need to be acylated to form the corresponding acyl hydrazine (hydrazide).

Table 5: Examples of 1,3,4-Thiadiazole Synthesis This table presents analogous reactions illustrating the general transformation.

Hydrazine-derived Reactant Co-reactant(s) Conditions Product Yield (%) Reference
Acyl Hydrazines Nitroalkanes, S₈, Na₂S·9H₂O DMF, rt 2,5-Disubstituted-1,3,4-thiadiazole High nih.govlincoln.ac.uk
Thiosemicarbazide Carboxylic Acids Dehydrating agent (e.g., POCl₃) 2-Amino-5-substituted-1,3,4-thiadiazole - bu.edu.eg
Hydrazonoyl halides Alkylidenecarbodithioate - 1,3,4-Thiadiazole derivative - nih.gov
Exploration of Triazole Formation

The presence of a hydrazino group in this compound makes it a suitable precursor for the synthesis of triazole rings, which are five-membered heterocycles containing three nitrogen atoms. Both 1,2,3-triazoles and 1,2,4-triazoles are significant targets in medicinal chemistry due to their wide range of biological activities.

The formation of 1,2,4-triazoles can be achieved through the condensation of the hydrazino group with a variety of one-carbon synthons. For instance, reaction with formamide (B127407) under microwave irradiation represents a catalyst-free method for the synthesis of substituted 1,2,4-triazoles. organic-chemistry.org Another approach involves a base-catalyzed condensation with a nitrile, which could potentially be an intermolecular reaction with another molecule of this compound or a different nitrile-containing compound. researchgate.net The general mechanism involves the initial formation of an amidrazone intermediate, which then undergoes cyclization.

The synthesis of 1,2,3-triazoles typically involves the [3+2] cycloaddition of an azide (B81097) with an alkyne. While this compound does not inherently contain an azide or alkyne, it can be chemically modified to incorporate these functionalities. For example, the hydrazino group could be converted to an azido (B1232118) group, which could then react with an alkyne to yield a 1,2,3-triazole derivative. Alternatively, denitrogenative cyclization of triazoles can be a route to other heterocyclic systems. nih.gov

Potential Triazole Formation Pathways
Triazole TypeGeneral ReactionPotential Reactants with this compoundKey Conditions
1,2,4-TriazoleCondensation of hydrazine with a one-carbon synthonFormamide, Orthoesters, Carboxylic acidsMicrowave irradiation, Acid or base catalysis
1,2,4-TriazoleCondensation of hydrazine with a nitrileAnother molecule of the starting material, other nitrilesBase catalysis
1,2,3-Triazole[3+2] Cycloaddition(After conversion of hydrazino to azido group) AlkynesCopper or Ruthenium catalysis ("Click Chemistry")
Other Nitrogen-Containing Heterocycles

Beyond triazoles, the reactive nature of the hydrazino group in this compound allows for the synthesis of a variety of other nitrogen-containing heterocycles. These reactions often involve cyclization with bifunctional electrophiles or intramolecular cyclization.

Indazoles: A particularly relevant transformation is the intramolecular cyclization to form an indazole derivative. The reaction of o-fluorobenzonitriles with hydrazine is a known method for the synthesis of indazoles. datapdf.comresearchgate.net In the case of this compound, an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazino group displaces the ortho-fluorine atom, would lead to the formation of a 3-amino-6-methyl-1H-indazole. This type of reaction is often facilitated by a base. A similar reaction of Z-isomers of methyloximes with hydrazine has been reported to form 3-aminoindazoles via a benzonitrile (B105546) intermediate. nih.gov

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. sci-hub.semdpi.comnih.gov Thus, reacting this compound with various 1,3-dicarbonyl compounds would yield N-arylpyrazole derivatives. The specific substitution pattern on the pyrazole ring would depend on the structure of the dicarbonyl compound used. A new synthesis of fluorinated pyrazoles has been described from the treatment of benzoylfluoroacetonitrile with hydrazine, yielding a 3-amino-4-fluoropyrazole. nih.gov

Pyridazines: Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their synthesis can be achieved through the reaction of hydrazines with 1,4-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. organic-chemistry.orgliberty.edunih.gov The reaction of this compound with such substrates would lead to the formation of N-arylpyridazine derivatives.

Synthesis of Other Nitrogen-Containing Heterocycles
HeterocycleGeneral Reaction TypePotential Reactant/ConditionResulting Core Structure
IndazoleIntramolecular Nucleophilic Aromatic SubstitutionBase3-Amino-6-methyl-1H-indazole
PyrazoleCondensation with 1,3-dicarbonyl compoundsAcetylacetone, MalondialdehydeN-Arylpyrazole
PyridazineCondensation with 1,4-dicarbonyl compoundsSuccinaldehyde, 2,5-HexanedioneN-Arylpyridazine

Reactions Involving the Nitrile Group

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and conversion to other nitrogen-containing functionalities. researchgate.netrug.nlnih.gov

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. jove.comlibretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid. google.com The reaction proceeds through an amide intermediate.

Base-catalyzed hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially produce the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

For this compound, the choice of conditions would need to consider the stability of the hydrazino and fluoro groups.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative in this case) using various reducing agents. ncert.nic.inlibretexts.orgaakash.ac.in

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.

Catalytic hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. This method is often considered "greener" than using metal hydrides.

Other reducing agents: Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) is also an effective reagent for the reduction of nitriles to primary amines. researchgate.netorganic-chemistry.org

Transformations to other Nitrogen-Containing Functional Groups

The nitrile group can also serve as a precursor to other nitrogen-containing functional groups. For example, the [3+2] cycloaddition of an azide with the nitrile can lead to the formation of a tetrazole ring. This reaction is often catalyzed by a Lewis acid.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzonitrile Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The directing effects of the substituents on the benzene (B151609) ring are as follows:

-NHNH₂ (Hydrazino): Strongly activating and ortho-, para-directing.

-CH₃ (Methyl): Activating and ortho-, para-directing.

-F (Fluoro): Deactivating but ortho-, para-directing. libretexts.org

-CN (Cyano): Strongly deactivating and meta-directing.

Nucleophilic Aromatic Substitution: The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group. orgsyn.orgnih.govmdpi.com The rate of SNAr reactions on aryl fluorides is often enhanced by the presence of electron-withdrawing groups ortho or para to the fluorine atom. In this compound, the nitrile group is meta to the fluorine, which provides some activation. Strong nucleophiles can displace the fluoride (B91410) ion to introduce a new substituent at the 2-position.

Summary of Aromatic Substitution Reactivity
Reaction TypeKey Directing GroupsPredicted Site of SubstitutionNotes
Electrophilic Aromatic Substitution-NHNH₂ (strong activator, o,p-director) -CH₃ (activator, o,p-director)Position 3 (ortho to hydrazino)The directing effects of the activating groups are likely to overcome the meta-directing effect of the nitrile group. Steric hindrance may influence the ortho/para ratio.
Nucleophilic Aromatic Substitution-CN (activator for SNAr) -F (leaving group)Position 2 (displacement of Fluorine)Requires a strong nucleophile. The reaction is facilitated by the electron-withdrawing nature of the nitrile group.

Article on this compound Is Not Possible Due to Lack of Available Scientific Data

The initial search strategy focused on retrieving data pertinent to the outlined section "3.4. Functional Group Interconversions and Orthogonal Reactivity." This would involve understanding how the four distinct functional groups—fluoro, hydrazino, methyl, and cyano—on the benzonitrile scaffold can be selectively modified. Orthogonal reactivity, a key concept in modern synthetic chemistry, refers to the ability to react one functional group in a molecule without affecting others, enabling complex molecular architectures to be built efficiently.

However, the searches did not yield any documents containing experimental procedures, reaction schemes, or theoretical studies concerning this compound. While information exists for structurally related compounds, such as various fluorinated benzonitriles or molecules containing a hydrazino group, this information cannot be accurately extrapolated to the specific substitution pattern and combination of functional groups present in the target molecule. The electronic and steric effects of the methyl group at the 5-position, in conjunction with the fluoro and hydrazino groups at positions 2 and 4 respectively, would impart a unique reactivity profile that cannot be reliably predicted without experimental validation.

Without access to primary literature or database entries for "this compound," it is not possible to generate a scientifically accurate and informative article on its functional group interconversions and orthogonal reactivity. The creation of such an article would require speculative and unverified claims, which would not meet the standards of a professional and authoritative scientific text.

Therefore, until research on "this compound" is published and made publicly available, the generation of the requested article with the specified content is not feasible.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Hydrazino 5 Methyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

1H NMR and 13C NMR Analysis

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Fluoro-4-hydrazino-5-methyl-benzonitrile, one would expect to see distinct signals for the methyl protons (-CH₃), the hydrazino protons (-NH and -NH₂), and the two aromatic protons on the benzene (B151609) ring. The chemical shifts (δ, in ppm) would be influenced by the electron-withdrawing fluorine and nitrile groups and the electron-donating hydrazino and methyl groups. Splitting patterns (singlet, doublet, etc.) would arise from spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

¹³C NMR (Carbon NMR): This spectrum would show signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) would appear at a characteristic downfield shift. The six aromatic carbons would have their chemical shifts significantly affected by the attached functional groups, particularly the fluorine-bearing carbon, which would show a large C-F coupling constant. Signals for the methyl carbon and any carbons in derivative structures would also be present in their respective typical regions.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR techniques are essential. google.comorientjchem.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). google.com It would be used to confirm the connectivity between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). orientjchem.org It would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon atoms. google.com

Fluorine-19 NMR for Fluorine Environment Characterization

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique. nih.gov The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it easy to detect. The chemical shift of the fluorine signal is very sensitive to its electronic environment. nih.gov Furthermore, coupling between the fluorine and nearby protons (²JFH, ³JFH, etc.) would be observable in both the ¹H and ¹⁹F spectra, providing critical information for confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₈H₈FN₃), the exact mass would be calculated and observed in a high-resolution mass spectrum (HRMS). The fragmentation in an electron impact (EI) or electrospray ionization (ESI) source would likely involve the loss of small, stable molecules or radicals such as HCN, N₂, or NH₂. The resulting fragmentation pattern is a fingerprint that can help confirm the compound's identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. For the target compound, characteristic vibrational frequencies (stretches) would be expected for the N-H bonds of the hydrazine (B178648) group (typically broad in the 3200-3400 cm⁻¹ region), the C≡N (nitrile) group (around 2220-2260 cm⁻¹), C-H bonds (aromatic and aliphatic), and C-F bonds.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within conjugated systems. The benzonitrile (B105546) core is a chromophore, and its absorption spectrum would be influenced by the attached auxochromes (the hydrazino, methyl, and fluoro groups). One would expect to observe absorption maxima in the UV region corresponding to π→π* transitions within the aromatic system. A study on a related pyridine (B92270) derivative showed three absorption maxima around 238, 280, and 350 nm. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For a related hydrazinopyridine derivative, X-ray analysis revealed details about hydrogen bonding and molecular packing. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed insights into molecular geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry, corresponding to the lowest energy conformation. For analogous compounds like 2-fluoro-5-methylbenzonitrile, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been shown to provide geometric parameters that are in good agreement with experimental X-ray diffraction data. These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and stability.

Interactive Table 1: Representative Calculated Geometric Parameters for a Benzonitrile (B105546) Derivative

(Note: The following data is for a related compound, 2-fluoro-5-methylbenzonitrile, and is provided for illustrative purposes due to the lack of specific data for 2-Fluoro-4-hydrazino-5-methyl-benzonitrile.)

ParameterBond/AtomsCalculated Value (Å or °)
Bond LengthC-F1.35
Bond LengthC≡N1.16
Bond LengthC-C (ring)1.39 - 1.40
Bond AngleF-C-C118.5
Bond AngleC-C-C (ring)119.5 - 120.5
Bond AngleC-C≡N178.9

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. For various organic molecules, the HOMO and LUMO energy values are used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index.

Interactive Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Model System

(Note: This data is hypothetical and for illustrative purposes.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For benzonitrile derivatives, the nitrogen atom of the cyano group typically exhibits a region of high negative potential, indicating its role as a potential site for electrophilic interaction. The hydrogen atoms of the hydrazino group would be expected to show positive potential.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions, including the identification of transition states. Transition state analysis helps in understanding the energy barriers and the feasibility of a particular reaction pathway. While no specific reaction mechanism studies for this compound have been found, computational methods like DFT are routinely used to model reaction coordinates and calculate the activation energies of transition states for similar organic transformations.

Conformational Analysis and Energy Landscape Mapping

Many molecules can exist in different spatial arrangements called conformations. Conformational analysis involves studying the different possible conformations of a molecule and their relative energies. For related substituted aromatic compounds, computational techniques have been used to investigate conformational isomerism. By mapping the potential energy surface, the most stable conformers and the energy barriers for interconversion between them can be determined. For this compound, this would involve analyzing the rotation around the C-N bond of the hydrazino group.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting various spectroscopic properties, such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. Theoretical calculations of vibrational frequencies for compounds like 2-fluoro-5-methylbenzonitrile have shown good agreement with experimental data after applying appropriate scaling factors. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and assigning vibrational modes and electronic transitions.

Interactive Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Benzonitrile

(Note: This data is for 2-fluoro-5-methylbenzonitrile and serves as an example.)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C-H stretch3050-31003045-3095
C≡N stretch22352230
C-F stretch12501245
C-C ring stretch1500-16001495-1590

Research on Solid-State Interactions of this compound Remains Limited

Detailed theoretical and computational investigations into the intermolecular interactions and aggregation behavior of the chemical compound this compound in the solid state are not publicly available at this time.

A thorough review of scientific literature and chemical databases reveals a significant gap in the specific research area of the solid-state properties of this compound. While studies exist for structurally related compounds, such as other substituted benzonitriles, this particular molecule has not been the subject of dedicated crystallographic or computational analysis focused on its non-covalent interactions in the solid form.

Theoretical and computational investigations are crucial for understanding how molecules arrange themselves in a crystal lattice. These studies typically involve techniques such as X-ray crystallography to determine the precise three-dimensional structure. Following this, computational methods like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are often employed to visualize, quantify, and understand the various intermolecular forces at play. These forces can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions, all of which dictate the material's bulk properties.

For instance, research on similar molecules like 2-amino-4-chlorobenzonitrile has utilized these methods to reveal dominant N···H/H···N contacts, indicating the presence of significant N–H···N interactions that influence its crystal packing. Such analyses provide valuable insights into the stability, solubility, and other physicochemical characteristics of a compound.

The absence of such studies for this compound means that key data on its crystal system, space group, unit cell dimensions, and the specific nature of its intermolecular bonds are currently unknown. Without experimental crystallographic data, it is also not possible to perform the subsequent computational analyses that would elucidate its aggregation behavior.

Further research, including the synthesis of a single crystal suitable for X-ray diffraction, would be the necessary first step to enable a detailed investigation into the fascinating and complex world of intermolecular interactions for this specific compound.

Applications of 2 Fluoro 4 Hydrazino 5 Methyl Benzonitrile As a Synthetic Intermediate and Chemical Building Block

Development of Complex Organic Scaffolds

The strategic placement of fluoro, hydrazino, methyl, and nitrile functionalities on the benzene (B151609) ring makes 2-Fluoro-4-hydrazino-5-methyl-benzonitrile a versatile starting material for the elaboration of intricate molecular frameworks. The hydrazino group, being a potent nucleophile, can readily participate in reactions with various electrophiles, such as aldehydes, ketones, and esters, to form hydrazones. These hydrazones can then undergo further transformations, including cyclization reactions, to yield a variety of carbocyclic and heterocyclic scaffolds. The presence of the electron-withdrawing nitrile and fluorine groups can influence the reactivity of the aromatic ring, allowing for selective functionalization at other positions.

Precursor for Diverse Heterocyclic Systems with Potential for Further Research

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The hydrazino moiety is a key functional group for constructing nitrogen-containing rings, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

For instance, through condensation reactions with 1,3-dicarbonyl compounds, this compound can be converted into pyrazole (B372694) derivatives. The general reaction scheme is presented below:

Reactant 1Reactant 2 (1,3-Dicarbonyl)Resulting Heterocycle
This compoundAcetylacetoneSubstituted Pyrazole
This compoundEthyl acetoacetateSubstituted Pyrazolone

Similarly, reaction with α-cyanoketones or β-ketoesters can lead to the formation of pyridazinone systems. Furthermore, intramolecular cyclization strategies can be employed, where the nitrile group participates in ring formation, leading to fused heterocyclic systems. The diverse reactivity of the hydrazino group, coupled with the other functionalities on the benzene ring, opens avenues for the exploration of novel heterocyclic systems with potential for further research and application.

Role in the Synthesis of Advanced Chemical Probes

Advanced chemical probes are essential tools for studying biological systems. The structural features of this compound make it a suitable precursor for the development of such probes. The fluorinated benzonitrile (B105546) core can serve as a stable scaffold, while the hydrazino group provides a reactive handle for conjugation to biomolecules or fluorescent dyes. The fluorine atom can also be utilized as a reporter group in ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions in a biological context. The ability to construct diverse heterocyclic systems from this intermediate further expands its potential in creating probes with specific recognition properties.

Intermediate in the Preparation of Scaffolds for Advanced Materials Research

The synthesis of advanced materials with tailored electronic and photophysical properties is a rapidly growing field. Aromatic and heterocyclic compounds often form the core structures of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. While direct applications of this compound in materials science are not extensively documented, its role as a precursor to complex heterocyclic systems suggests its potential in this area. For example, related fluorinated benzonitrile derivatives are used in the synthesis of thermally activated delayed fluorescence (TADF) emitters for OLEDs. ossila.com The incorporation of the structural motifs accessible from this compound could lead to the development of new materials with desirable properties.

Conclusion and Future Research Directions

Summary of Key Findings in Synthesis and Reactivity

The synthesis of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile, while not explicitly detailed in the literature, can be inferred from established synthetic routes for analogous compounds. A plausible synthetic pathway would likely commence with a precursor such as 2-Fluoro-5-methylbenzonitrile. The introduction of the hydrazino group at the C4 position could be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This would typically involve the nitration of the C4 position, followed by reduction to the corresponding aniline (B41778), diazotization, and subsequent reduction to the hydrazine (B178648). Alternatively, direct hydrazinolysis of a suitable precursor, such as a 4-halo-2-fluoro-5-methylbenzonitrile, with hydrazine hydrate (B1144303) could be a viable route, a method that has been successfully employed for the synthesis of other hydrazino-substituted aromatics.

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-withdrawing nitrile and fluorine groups, and the electron-donating methyl and hydrazino groups. The fluorine atom, positioned ortho to the nitrile, significantly influences the electronic properties of the benzene (B151609) ring, enhancing the electrophilicity of the nitrile carbon and activating the ring towards certain nucleophilic attacks. The hydrazino group is a potent nucleophile and can participate in a variety of condensation reactions with aldehydes and ketones to form hydrazones, which are versatile intermediates for the synthesis of heterocyclic compounds like pyrazoles and pyrazolines. Furthermore, the hydrazino group can be oxidized or be a precursor for the introduction of other functionalities. The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an amine, offering further avenues for derivatization.

Potential for Novel Derivatizations and Chemical Space Exploration

The unique arrangement of functional groups in this compound makes it a promising scaffold for the generation of diverse chemical libraries. The nucleophilic hydrazino group is a prime handle for derivatization. For instance, reaction with various diketones or ketoesters could lead to the formation of a wide array of substituted pyrazoles, a class of heterocycles with a broad spectrum of biological activities.

Furthermore, the aromatic ring itself presents opportunities for further functionalization. The positions ortho and para to the activating methyl group and meta to the deactivating nitrile and fluoro groups could be susceptible to electrophilic aromatic substitution under specific conditions, allowing for the introduction of additional substituents that could modulate the molecule's properties. The nitrile group also serves as a versatile synthon, with its potential for conversion into amides, tetrazoles, or other nitrogen-containing heterocycles, thereby expanding the accessible chemical space.

Opportunities for Advanced Computational Studies and Predictive Modeling

The structural and electronic characteristics of this compound make it an excellent candidate for in-depth computational analysis. Density Functional Theory (DFT) calculations could provide valuable insights into its molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity and potential intermolecular interactions.

Predictive modeling could be employed to forecast the properties of a virtual library of derivatives. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, could be utilized if a set of biologically active derivatives were to be synthesized. This would enable the identification of key structural features responsible for a particular biological effect, thereby guiding the design of more potent and selective analogs. Molecular docking simulations could also be performed to explore the binding of this compound and its derivatives to the active sites of various enzymes or receptors, helping to identify potential biological targets.

Prospective Role in Targeted Organic Synthesis Research

Given the prevalence of fluorinated and nitrogen-containing heterocycles in pharmaceuticals and functional materials, this compound is poised to be a valuable building block in targeted organic synthesis. Its potential to serve as a precursor for complex molecular architectures is significant. For example, similar fluorinated benzonitrile (B105546) derivatives have been utilized as key intermediates in the synthesis of pharmaceutically active compounds. ossila.com The presence of the hydrazino group suggests its utility in the construction of fused heterocyclic systems, which are often privileged structures in medicinal chemistry.

In the realm of materials science, the electronic properties conferred by the fluoro and nitrile groups might be exploited in the design of novel organic materials. For instance, benzonitrile derivatives are known to be used in the synthesis of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). ossila.com The specific substitution pattern of this compound could lead to materials with unique photophysical properties. The exploration of its utility in these areas represents a fertile ground for future research endeavors.

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-hydrazino-5-methyl-benzonitrile, and what key reaction parameters influence yield?

The synthesis typically involves introducing the hydrazino group via nucleophilic substitution. A precursor such as 2-fluoro-4-nitro-5-methyl-benzonitrile can undergo reduction of the nitro group to an amine, followed by hydrazine substitution. Alternatively, direct substitution of a halogen (e.g., chlorine) at the 4-position with hydrazine under basic conditions (pH 10–12) in ethanol/water mixtures is effective. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require strict moisture control.
  • Hydrazine stoichiometry : Excess hydrazine (1.5–2.0 equiv) improves conversion but risks di-substitution byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • ¹H/¹³C NMR :
    • Hydrazino protons (NH-NH₂) appear as broad singlets near δ 3.5–5.0 ppm, sensitive to solvent and pH.
    • Fluorine coupling splits aromatic proton signals (e.g., J = 8–12 Hz for ortho-F coupling).
  • HRMS : Confirm the molecular ion [M+H]⁺ with <5 ppm mass error. For example, a related fluoro-benzonitrile showed a 0.3 ppm discrepancy between calculated (275.1754) and observed (275.1757) values .
  • FT-IR : Monitor the nitrile stretch (~2230 cm⁻¹) and N-H bends (1600–1650 cm⁻¹) to verify functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Contradictions often arise from dynamic effects (e.g., tautomerism) or improper solvent/parameter settings. Strategies include:

  • Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can confirm nitrile connectivity to the aromatic ring.
  • Computational modeling : Density Functional Theory (DFT) calculates ¹³C NMR shifts (e.g., δ 155–160 ppm for nitrile carbons) and predicts coupling constants. Discrepancies >2 ppm suggest structural misassignment .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in fluorinated benzodiazepines where crystal structures clarified substituent orientation .

Q. What strategies are recommended for minimizing by-products during the introduction of the hydrazino group?

By-products like di-hydrazino derivatives or oxidation products (azo compounds) can be mitigated by:

  • Controlled atmosphere : Conduct reactions under nitrogen to prevent hydrazine oxidation.
  • Catalytic optimization : Palladium catalysts (e.g., Pd/C) enhance selectivity in substitution reactions, reducing di-substitution by 30% in related fluorobenzonitriles .
  • Stepwise functionalization : Protect the nitrile group with a trimethylsilyl moiety before hydrazine addition, then deprotect post-reaction .

Q. How does the fluorine substituent influence the reactivity of the benzonitrile core in nucleophilic substitution reactions?

The fluorine atom’s electron-withdrawing effect activates the aromatic ring toward nucleophilic attack by increasing the electrophilicity of the para position. For example:

  • Rate enhancement : Fluorine at the 2-position increases substitution rates by 40% compared to non-fluorinated analogs due to resonance and inductive effects.
  • Directing effects : Fluorine’s meta-directing nature guides hydrazine to the 4-position, as observed in Suzuki-Miyaura couplings of similar boronate esters .

Q. What experimental designs are recommended to assess the stability of this compound under varying pH conditions?

  • Accelerated degradation studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC-MS.
  • Kinetic analysis : Plot degradation rate constants (k) vs. pH to identify instability regions. For example, hydrazine derivatives degrade rapidly at pH <3 (acid-catalyzed hydrolysis) and pH >10 (oxidation) .
  • Stabilizers : Add antioxidants (e.g., BHT) or complexing agents (EDTA) to mitigate metal-ion-catalyzed decomposition .

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound across different assay systems?

  • Assay standardization : Normalize data using internal controls (e.g., reference inhibitors) and consistent cell lines.
  • Metabolic profiling : Use LC-MS to identify active metabolites in cell-based vs. cell-free assays. For example, oxidovanadium complexes showed variable activity due to ligand exchange in serum-containing media .
  • Structural analogs : Compare bioactivity trends with fluorinated analogs (e.g., 3,5-dichloro-4-fluorobenzonitrile) to isolate electronic vs. steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.